2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
Description
Properties
CAS No. |
56894-53-2 |
|---|---|
Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-7-5-9(6-8-10)13-17-18-14(21-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20) |
InChI Key |
OPBDWPOALWEYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzohydrazide Intermediate
The initial step involves converting substituted benzoic acids into their corresponding esters, followed by hydrazinolysis to yield benzohydrazides.
Cyclization to 1,3,4-Oxadiazole Ring
The benzohydrazide undergoes cyclodehydration to form the 1,3,4-oxadiazole ring. Two main approaches are reported:
Final Isolation and Purification
- After reaction completion, mixtures are cooled and poured onto crushed ice.
- Neutralization with sodium bicarbonate solution precipitates the product.
- Filtration, washing, and recrystallization (methanol or ethanol) yield pure 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.
Representative Experimental Data
Analytical Characterization
- IR Spectroscopy: Key bands include C=O stretching (~1720 cm⁻¹), NH2 stretching (3300–3450 cm⁻¹), and C-Cl stretching (~740 cm⁻¹).
- NMR Spectroscopy: Proton and carbon NMR confirm aromatic protons, oxadiazole ring carbons, and substituent positions.
- Mass Spectrometry: Molecular ion peaks consistent with C15H9ClN2O3 confirm molecular weight.
- Melting Point: Typically in the range 150–160 °C for the final compound.
Summary of Preparation Routes
| Route | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Cyclodehydration | 4-Chlorobenzoic acid derivatives | POCl3, hydrazine hydrate | Straightforward, fewer steps | Requires careful handling of POCl3 |
| Hydrazone Cyclization | Aromatic aldehydes + hydrazides | Br2, AcOH, NaOAc | Alternative cyclization, mild conditions | Multi-step, requires intermediate isolation |
| One-Pot Arylation | Carboxylic acids + NIITP + aryl halides | CuI, Cs2CO3, phenanthroline | High yields, versatile substitution | Requires transition metal catalysts, longer reaction times |
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is typically synthesized through cyclization reactions involving precursors such as diacylhydrazides or hydrazones. Key methodologies include:
Oxidative Cyclization
-
Reagents : Bromine in acetic acid or iodine in basic ethanol.
-
Mechanism : Cyclodehydration of hydrazides derived from benzoic acid derivatives.
-
Example : Reaction of anthranilic acid derivatives with acyl chlorides to form intermediates, followed by oxidative cyclization (e.g., using bromine) to yield the oxadiazole ring .
Coupling Reactions
-
Ullmann-Type Coupling : Copper-catalyzed coupling of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetylated quinazolinones in dry acetone .
-
Conditions : Potassium carbonate, 60–80°C, 6–8 hours.
Benzoic Acid Reactivity
The carboxylic acid group undergoes standard reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Methanol/H₂SO₄, reflux | Methyl 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoate |
| Amide Formation | Thionyl chloride (SOCl₂), followed by amines | Corresponding amides |
Oxadiazole Ring Modifications
-
Electrophilic Substitution : Limited due to electron-withdrawing effects of the oxadiazole ring.
-
Nucleophilic Attack : Occurs at the C-2 position under strong basic conditions, enabling substitution reactions .
Cross-Coupling Reactions
The 4-chlorophenyl group participates in palladium-catalyzed couplings:
| Reaction | Catalyst/Base | Conditions | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 12h | Biaryl derivatives |
| Buchwald–Hartwig Amination | CuI, 1,10-phenanthroline | 120°C, 17h | Amino-substituted analogs |
Stability and Degradation
-
Acidic Conditions : The oxadiazole ring remains stable below pH 3 but hydrolyzes to hydrazides in concentrated HCl .
-
Thermal Stability : Decomposes above 250°C without melting .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Substituent | Reactivity Notes |
|---|---|---|
| 2-(5-(4-Chlorophenyl)-oxadiazol-2-yl)benzoic acid | 4-Cl | Enhanced electrophilicity due to para-Cl |
| 2-(5-(3-Chlorophenyl)-oxadiazol-2-yl)benzoic acid | 3-Cl | Lower symmetry reduces crystallization tendency |
| 2-(5-Phenyl-oxadiazol-2-yl)benzoic acid | H | Higher solubility in polar solvents |
Key Research Findings
Scientific Research Applications
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle and Substituent Variations
- Compound Z19702639: Replaces the benzoic acid with a 2-hydroxybenzoate ester. ESI-MS data indicates a molecular weight of ~330.2 g/mol .
- 2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic Acid (): Substitutes the benzoic acid with a sulfanyl-propanoic acid chain, introducing a thioether linkage. This alteration may enhance radical scavenging or metal-binding properties .
- 4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)but-2-yn-1-ol (): Features a 2,4-dichlorophenyl group and a terminal alkyne-thioether chain, increasing steric bulk and reactivity compared to the monochloro-substituted target compound .
Key Structural Differences
Physicochemical Properties
Biological Activity
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid, commonly referred to as 4-chlorophenyl oxadiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through the reaction of appropriate hydrazones with carboxylic acids. Various methods have been employed, including microwave-assisted synthesis which enhances yield and reaction time while minimizing environmental impact .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance, a series of synthesized compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method revealed that certain analogs exhibited zones of inhibition comparable to standard antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound ID | Zone of Inhibition (mm) | Reference Standard |
|---|---|---|
| 6h | 16 | Ciprofloxacin (21) |
| 9d | 18 | Fluconazole (19) |
| 9a | 16 | Rifampicin (21/23) |
Antitumor Activity
Research indicates that derivatives of oxadiazoles possess antitumor properties. A study evaluated the cytotoxic effects against human cancer cell lines (HCT-116, PC-3, SNB-19) using the MTT assay. Compounds demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition at low concentrations .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Compound ID | IC50 Value (μM) | Cell Line |
|---|---|---|
| 2b | 13.62 | SNB-19 |
| 2c | 21.74 | PC-3 |
Anti-inflammatory and Antioxidant Properties
The antioxidant activity of oxadiazole derivatives has been assessed using DPPH radical scavenging assays. Results indicated that these compounds exhibit significant radical scavenging capabilities, suggesting potential use in managing oxidative stress-related conditions . Additionally, anti-inflammatory effects were evaluated through carrageenan-induced paw edema models in vivo, showing promising results compared to standard anti-inflammatory drugs like indomethacin .
Case Studies
- Antimicrobial Screening : A study synthesized a series of N-substituted derivatives and screened them for antimicrobial activity against various pathogens. The most active compound was identified as having a broad spectrum of activity against both bacterial and fungal strains .
- Cytotoxicity Evaluation : In vitro studies on human cancer cell lines revealed that certain oxadiazole derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is often linked to their structural features. The presence of electron-withdrawing groups (e.g., chloro or nitro groups) enhances their antimicrobial and anticancer activities. Variations in the side chains also play a critical role in modulating bioactivity, making SAR studies essential for the development of more potent derivatives .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid, and what are their respective yields and purity profiles?
The compound is typically synthesized via cyclodehydration of precursor hydrazides using phosphorous oxychloride (POCl₃) as a cyclizing agent. For example, substituted benzoic acids can react with hydrazine derivatives under reflux conditions in POCl₃ to form the oxadiazole ring. Post-reaction neutralization with sodium bicarbonate and recrystallization from methanol or ethanol yields purified product (purity >90%, yields ~70–85%) .
Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?
- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 19.215 Å, b = 22.847 Å, β = 121.25°) confirm the planar oxadiazole ring and spatial arrangement of substituents .
- Spectroscopy : IR confirms C=O (benzoic acid) and C=N (oxadiazole) stretches. ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and substituent-specific signals. Mass spectrometry (MS) validates molecular weight (e.g., m/z 585.49) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies suggest it is sensitive to prolonged exposure to strong acids/bases. Recrystallization from methanol (as in synthesis protocols) indicates thermal stability up to 100°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies in antibacterial or enzyme inhibition assays may arise from variations in bacterial strains, assay protocols, or compound purity. Standardized protocols (e.g., CLSI guidelines) and HPLC-purity verification (>98%) are recommended. Control experiments with structurally analogous compounds can isolate substituent-specific effects .
Q. What strategies optimize the reaction conditions for introducing diverse substituents at the oxadiazole ring while maintaining the benzoic acid moiety's integrity?
Substituent diversity is achieved by varying aromatic acids during cyclization. For example, electron-withdrawing groups (e.g., -Cl) require lower reaction temperatures (55–60°C) to prevent side reactions. Protecting the benzoic acid group with methyl esters during synthesis and subsequent hydrolysis ensures integrity .
Q. What computational methods are employed to correlate the compound's electronic structure with its observed spectroscopic data and reactivity?
Density Functional Theory (DFT) calculations using crystallographic coordinates (e.g., bond lengths, angles) predict electronic transitions (UV-Vis) and reactive sites. HOMO-LUMO gaps correlate with oxidative stability, while Mulliken charges explain electrophilic substitution patterns .
Q. How do variations in crystallization solvents affect the polymorphic forms of this compound, and what implications does this have for its physicochemical properties?
Recrystallization from methanol vs. ethanol can yield distinct polymorphs (e.g., differences in hydrogen-bonding networks). Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs, which may influence solubility and bioavailability .
Q. What methodological challenges exist in quantifying trace impurities in synthesized batches using HPLC or LC-MS?
Challenges include column selection (C18 vs. HILIC for polar impurities) and detection limits (e.g., <0.1% impurities). Gradient elution with acetonitrile/water and UV detection at 254 nm are standard. LC-MS/MS with MRM modes enhances specificity for trace analysis .
Q. How does the electron-withdrawing effect of the 4-chlorophenyl group influence the acid dissociation constant (pKa) of the benzoic acid moiety compared to unsubstituted analogs?
The -Cl group increases the benzoic acid's acidity (lower pKa) due to inductive electron withdrawal. Comparative titration studies with unsubstituted analogs (e.g., 2-phenylbenzoic acid) show a pKa shift of ~0.5–1.0 units, validated via UV-spectrophotometric pH titration .
Q. What validated protocols exist for assessing the compound's stability under accelerated degradation conditions (e.g., heat, light, oxidation)?
ICH Q1A guidelines recommend forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
